molecular formula C24H33NO3 B14794691 [1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate

[1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate

Cat. No.: B14794691
M. Wt: 383.5 g/mol
InChI Key: ATZOURLUNRGDHW-UHFFFAOYSA-N
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Description

[1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate: is a complex organic compound with a unique structure that combines bicyclic, phenyl, piperidinyl, and hydroxypropanoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Formation of the piperidinyl moiety: This can be synthesized through a Mannich reaction or reductive amination.

    Esterification: The final step involves the esterification of the hydroxypropanoate group with the previously synthesized intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropanoate moiety, leading to the formation of carboxylate derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The phenyl and piperidinyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and nucleophiles such as amines and thiols are commonly employed.

Major Products:

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Biology Medicine : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry : The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure may facilitate binding to hydrophobic pockets, while the piperidinyl and phenyl groups can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    [1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] acetate: Similar structure but with an acetate group instead of hydroxypropanoate.

    [1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] butanoate: Similar structure but with a butanoate group.

Uniqueness: The presence of the hydroxypropanoate group in [1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate imparts unique chemical properties, such as increased solubility and reactivity, which can be advantageous in various applications.

Properties

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

IUPAC Name

[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate

InChI

InChI=1S/C24H33NO3/c1-18(26)23(27)28-24(21-8-4-2-5-9-21,12-15-25-13-6-3-7-14-25)22-17-19-10-11-20(22)16-19/h2,4-5,8-11,18-20,22,26H,3,6-7,12-17H2,1H3

InChI Key

ATZOURLUNRGDHW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(CCN1CCCCC1)(C2CC3CC2C=C3)C4=CC=CC=C4)O

Origin of Product

United States

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